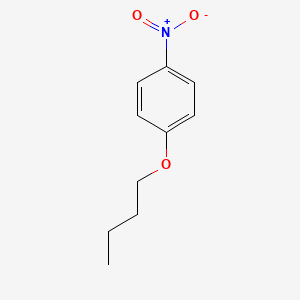

1-Butoxy-4-nitrobenzene

Description

Overview of Nitroaromatic Compounds in Chemical Synthesis and Industrial Applications

Nitroaromatic compounds are foundational materials in the chemical industry, primarily synthesized through the nitration of aromatic hydrocarbons. nih.govresearchgate.net This process, often employing a mixture of nitric and sulfuric acids, introduces a nitro group onto an aromatic substrate. nih.gov The versatility of the nitro group allows for its conversion into a wide array of other functional groups, making nitroaromatics essential intermediates in the synthesis of a diverse range of products. researchgate.netnumberanalytics.com

These compounds are integral to the production of:

Dyes and Pigments: Many azo dyes and other colorants are derived from nitroaromatic precursors. nih.govasm.orgresearchgate.net

Polymers: They are used in the synthesis of various polymers. nih.govasm.org

Pharmaceuticals: The nitro group is a key component in the synthesis of numerous pharmaceutical compounds. nih.govfigshare.com

Agrochemicals: Their properties are utilized in the creation of pesticides and herbicides. nih.govfigshare.comnbinno.com

Explosives: High-energy materials like TNT are well-known examples of nitroaromatic compounds. nih.govasm.org

The industrial importance of nitroaromatic compounds is underscored by their widespread use as starting materials for a vast number of consumer and industrial products. nih.gov

Contextualization of Aromatic Ethers within Organic Chemistry

Aromatic ethers, also known as phenol (B47542) ethers, are a class of organic compounds where an ether group (R-O-R') is attached to at least one aromatic ring. numberanalytics.comnumberanalytics.comwikipedia.orguomus.edu.iqorganicmystery.com Their general structure can be represented as Ar-O-R, where 'Ar' is an aryl group and 'R' can be an alkyl or another aryl group. numberanalytics.com

Key characteristics of aromatic ethers include:

Synthesis: A common method for their synthesis is the condensation of a phenol with an alcohol. wikipedia.org

Stability: They are generally stable compounds. numberanalytics.comnumberanalytics.com However, the ether linkage can be cleaved under specific, often harsh, conditions. numberanalytics.com The stability is influenced by other substituents on the aromatic ring. numberanalytics.com

Reactivity: Aromatic ethers can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. numberanalytics.com

Solubility: They are typically insoluble in water but soluble in organic solvents. numberanalytics.comwikipedia.org

Aromatic ethers are significant in organic chemistry due to their role as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. numberanalytics.com

Importance of Specific Substituent Patterns in Aromatic Systems for Reactivity and Applications

The type and position of substituent groups on an aromatic ring profoundly influence its reactivity and the regioselectivity of subsequent reactions. wikipedia.orglibretexts.org Substituents are broadly classified as either activating or deactivating groups. wikipedia.orgmasterorganicchemistry.com

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus increasing the rate of electrophilic aromatic substitution. masterorganicchemistry.comsaskoer.ca They typically direct incoming electrophiles to the ortho and para positions. wikipedia.orgsaskoer.ca Examples include alkoxy (-OR) and alkyl (-R) groups. masterorganicchemistry.com

Deactivating Groups: These groups withdraw electron density from the aromatic ring, decreasing its nucleophilicity and slowing down the rate of electrophilic aromatic substitution. masterorganicchemistry.comsaskoer.ca Most deactivating groups direct incoming electrophiles to the meta position. wikipedia.orglibretexts.org The nitro group (-NO2) is a strong deactivating group. libretexts.orgmasterorganicchemistry.com

In the case of 1-Butoxy-4-nitrobenzene, the butoxy group (-OC4H9) is an activating, ortho, para-directing group, while the nitro group (-NO2) is a deactivating, meta-directing group. This specific para-substitution pattern creates a molecule with unique electronic properties that dictate its chemical behavior and potential applications. The presence of both an electron-donating and an electron-withdrawing group on the same aromatic ring is a common motif in molecules designed for specific purposes, such as pharmaceuticals and dyes. nbinno.com

Research Trajectory and Emerging Interests in this compound and Related Structures

Research interest in this compound and similar structures stems from their utility as intermediates in organic synthesis. nbinno.comcymitquimica.com For instance, it is a precursor in the synthesis of other organic compounds, including those with applications in the pharmaceutical and dye industries. nbinno.com

Recent research has explored novel methods for the synthesis of this compound, such as ultrasound-assisted synthesis using phase-transfer catalysts. nih.govscirp.org This method has been shown to enhance the reaction rate significantly compared to conventional methods. nih.gov Such studies aim to develop more efficient and environmentally benign synthetic routes.

The compound is also used in laboratory research to study the effects of its specific functional groups on reaction mechanisms. nbinno.com Furthermore, derivatives of nitroaromatic ethers are being investigated for various applications, including their potential as antimicrobial agents and as components in the synthesis of kinase inhibitors. nih.gov The ongoing research into these compounds highlights the continued importance of understanding the synthesis and reactivity of functionalized aromatic systems.

Chemical Compound Data

| Compound Name |

| 1,3,5-Trinitrotoluene (TNT) |

| This compound |

| 1-Bromo-butane |

| 1-methoxy-4-nitrobenzene |

| 2,4-dinitrochlorobenzene |

| 3,4-dichloronitrobenzene |

| 4-nitro-phenol |

| Anisole |

| Benzene (B151609) |

| Benzyl (B1604629) alcohol |

| p-Anisidine |

| p-chloronitrobenzene |

| p-nitroanillne |

| p-nitrophenol |

| Phenol |

| Potassium carbonate |

| Sodium nitrite (B80452) |

| Toluene |

| Trifluoromethylbenzene |

Interactive Data Table: Properties of this compound

This table summarizes key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H13NO3 | nbinno.comlookchem.comcymitquimica.comnih.gov |

| Molecular Weight | 195.22 g/mol | nbinno.comcymitquimica.com |

| Appearance | Yellow crystalline solid or liquid | nbinno.comcymitquimica.com |

| Melting Point | 31 °C (53-56 °C reported by another source) | nbinno.comlookchem.com |

| Boiling Point | 308 °C at 760 mmHg | lookchem.com |

| Density | 1.116 g/cm³ (1.191 g/cm³ reported by another source) | nbinno.comlookchem.com |

| Solubility | Insoluble in water; soluble in organic solvents like methanol (B129727) and acetone | nbinno.comlookchem.com |

| Flash Point | 135.5 °C | lookchem.com |

| CAS Number | 7244-78-2 | nbinno.comlookchem.comnih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-butoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCDVVZINDJESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222737 | |

| Record name | Butyl-4-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7244-78-2 | |

| Record name | 1-Butoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl-4-nitrophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7244-78-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl-4-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYL 4-NITROPHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics of 1 Butoxy 4 Nitrobenzene

Classical and Modern Approaches to Ether Synthesis

The formation of ethers, a functional group characterized by an oxygen atom connected to two alkyl or aryl groups, can be achieved through various synthetic routes. Both classical and modern methods are employed, with the choice often depending on the specific substrates, desired yield, and reaction conditions.

Williamson Ether Synthesis and its Applicability to 1-Butoxy-4-nitrobenzene

The Williamson ether synthesis is a well-established and versatile method for preparing both symmetrical and unsymmetrical ethers. orgchemres.org It is a cornerstone of organic synthesis and is widely used in both laboratory and industrial settings. vedantu.com The reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. byjus.com

The synthesis of this compound can be effectively achieved through the Williamson ether synthesis by reacting 4-nitrophenol (B140041) with n-butyl bromide. researchgate.net In this reaction, the 4-nitrophenol is first converted to its corresponding phenoxide ion, which then acts as a nucleophile, attacking the n-butyl bromide.

A crucial step in the Williamson ether synthesis is the deprotonation of the alcohol or phenol (B47542) to form the highly reactive alkoxide or phenoxide ion. vedantu.combyjus.com While strong bases like sodium hydride (NaH) are often used, weaker bases such as potassium carbonate (K2CO3) are also effective, particularly for the deprotonation of more acidic phenols like 4-nitrophenol. francis-press.comresearchgate.net Potassium carbonate is considered a mild solid base and can be used in solvent-free conditions, offering a more environmentally friendly approach. orgchemres.org The presence of the electron-withdrawing nitro group in 4-nitrophenol increases the acidity of the phenolic proton, facilitating its removal by a weaker base like K2CO3. francis-press.com

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. vedantu.commasterorganicchemistry.com In this concerted step, the nucleophilic phenoxide ion attacks the electrophilic carbon atom of the alkyl halide, leading to the formation of the ether and the simultaneous departure of the halide leaving group. masterorganicchemistry.comyoutube.com For the synthesis of this compound, the 4-nitrophenoxide ion attacks the primary carbon of n-butyl bromide. vaia.com The reaction is most efficient with primary alkyl halides, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base like an alkoxide. vedantu.comlibretexts.org

Phase-Transfer Catalysis (PTC) in the Synthesis of this compound

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. researchgate.net This methodology has found widespread application in industrial synthesis. byjus.com In the context of synthesizing this compound, PTC enables the transfer of the 4-nitrophenoxide ion from the aqueous phase to the organic phase where the n-butyl bromide is located, thereby accelerating the reaction. researchgate.net

To enhance the efficiency of phase-transfer catalysis, multi-site phase-transfer catalysts (MPTCs) have been developed. These catalysts possess multiple active sites, leading to a significant increase in the reaction rate compared to conventional single-site catalysts. researchgate.netchemrevlett.com The synthesis of this compound has been successfully carried out using a new multi-site phase-transfer catalyst, N(1),N(4)-diethyl-N(1),N(1),N(4),N(4)-tetraisopropylbutane-1,4-diammonium dibromide, in conjunction with aqueous potassium carbonate. researchgate.net The use of MPTCs, sometimes combined with ultrasound irradiation, has been shown to be a highly effective method for the preparation of ethers like this compound. researchgate.netacs.org

Alternative Synthetic Routes for Nitroaromatic Ethers Relevant to this compound

While phase-transfer catalysis is a prominent method, several alternative routes exist for the synthesis of nitroaromatic ethers. One notable method is a boron-promoted ether interchange reaction, where methoxynitroarenes react with various alcohols, including primary, secondary, and tertiary ones, to yield the corresponding alkyl nitroaromatic ethers. This protocol offers an operationally simple and scalable strategy. researchgate.net

Another approach involves the amination of 1-fluoro-4-nitrobenzene (B44160) with azacrown ethers to produce N-aryl substituted crown ethers. isuct.ru Additionally, three-component ring transformations of dinitropyridone with a ketone and a nitrogen source can produce various nitropyridines and nitroanilines, showcasing advanced synthetic strategies for complex nitroaromatic compounds. mdpi.com Palladium-catalyzed reactions have also been developed to transform aryl chlorides, triflates, and nonaflates into nitroaromatics under weakly basic conditions, providing a broad scope and good functional group tolerance. organic-chemistry.org

Kinetic Investigations of this compound Formation

Kinetic studies are crucial for understanding and optimizing the synthesis of this compound. These investigations typically involve monitoring the disappearance of a reactant over time under various conditions.

Pseudo First-Order Kinetic Models in Heterogeneous Systems

The kinetics of this compound formation under phase-transfer catalysis conditions are consistently described by a pseudo-first-order kinetic model. nih.govbcrec.id This is established by conducting experiments where the concentration of one reactant (e.g., n-butyl bromide or 4-nitrophenol) is significantly lower than the others. ijche.com The reaction rate then becomes dependent only on the concentration of the limiting reactant.

The adherence to this model is confirmed by the linear relationship observed when plotting the natural logarithm of the inverse of the unconverted fraction of the limiting reactant versus time [-ln(1-X) vs. time]. ijche.comijche.com This approach has been successfully applied to the synthesis of this compound and numerous related etherification reactions under both silent and ultrasonically irradiated PTC conditions. nih.govsphinxsai.comacs.org

Influence of Reaction Parameters on Rate Constants

The apparent rate constant (kapp) in the synthesis of this compound is sensitive to several reaction parameters.

Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate constant. biomedres.usbcrec.id This relationship is described by the Arrhenius equation, and from Arrhenius plots, the activation energy (Ea) for the reaction can be calculated. ijche.combcrec.id

Base Concentration: The concentration of the base (e.g., KOH, K2CO3) has a significant impact. The rate constant typically increases with the concentration of the base, as it drives the formation of the reactive phenoxide anion. ijche.comijche.comresearchgate.net

Solvent: The choice of the organic solvent can affect the reaction rate. The dielectric constant of the solvent can influence the solubility of the catalyst and the transition state of the reaction. chemrevlett.com

Stirring Speed: In a liquid-liquid PTC system, the rate constant often increases with the stirring speed up to a certain rpm, after which it becomes constant. bcrec.idbiomedres.us This indicates a shift from a mass-transfer-controlled regime to a kinetically controlled one. bcrec.id

Water Content: In solid-liquid PTC systems, the presence of a small amount of water can sometimes enhance the reaction rate, but an excess can be detrimental. sphinxsai.combcrec.id

| Parameter | Effect on kapp | Reference |

|---|---|---|

| Increasing Temperature | Increases | biomedres.usbcrec.id |

| Increasing Catalyst Concentration | Increases | ijche.combcrec.id |

| Increasing Base Concentration | Increases | ijche.comijche.com |

| Increasing Stirring Speed (up to a limit) | Increases | bcrec.idbiomedres.us |

| Ultrasonic Irradiation | Increases | nih.govijche.com |

Temperature Effects and Activation Energy Determination (Arrhenius Plots)

The rate of the synthesis of this compound is significantly influenced by temperature. An increase in temperature generally leads to an increase in the reaction rate constant. This is because higher temperatures provide the reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions, thus increasing the likelihood of a successful reaction.

The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation. By plotting the natural logarithm of the apparent rate constant (ln k_app) against the reciprocal of the absolute temperature (1/T), an Arrhenius plot is obtained. The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the universal gas constant. From this, the activation energy for the synthesis of this compound can be determined. bcrec.id

A study on a similar etherification reaction, the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118), provides analogous data on the effect of temperature on the apparent rate constant. researchgate.net

Table 1: Effect of Temperature on the Apparent Rate Constant for a Williamson Ether Synthesis Reaction conditions: 10 g of KOH in 3 mL H2O, 0.2 g of biphenyl (B1667301) (internal standard), 13.31 mmol of 4-tert-butylphenol, 13.31 mmol of 1-bromobutane, 3 mol% of a multi-site phase transfer catalyst, 30 mL of chlorobenzene, and a stirring speed of 600 rpm. researchgate.net

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Apparent Rate Constant (k_app) x 10³ (min⁻¹) |

| 50 | 323.15 | 0.00309 | 1.35 |

| 55 | 328.15 | 0.00305 | 2.12 |

| 60 | 333.15 | 0.00300 | 3.25 |

| 65 | 338.15 | 0.00296 | 4.89 |

Data is illustrative and based on a comparable synthesis. researchgate.net

Impact of Base Concentration (e.g., KOH)

The concentration of the base, such as potassium hydroxide (B78521) (KOH), plays a crucial role in the synthesis of this compound. The base is responsible for deprotonating the 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide ion. An increase in the concentration of KOH generally leads to a higher reaction rate, as it increases the concentration of the active nucleophile. researchgate.net

However, the effect of base concentration can be complex. In some phase-transfer catalyzed systems, an excessively high concentration of the base can lead to the formation of a third phase, which may alter the reaction kinetics. researchgate.net The optimal concentration of the base needs to be determined experimentally to maximize the reaction rate and yield.

Research on the synthesis of 1-butoxy-4-tert-butylbenzene demonstrated a linear increase in the apparent rate constant with an increasing amount of KOH. researchgate.net

Table 2: Influence of Potassium Hydroxide Concentration on the Apparent Rate Constant Reaction conditions: 0.2 g of biphenyl (internal standard), 13.31 mmol of 4-tert-butylphenol, 13.31 mmol of 1-bromobutane, 3 mol% of a multi-site phase transfer catalyst, 30 mL of chlorobenzene, at 60 °C with a stirring speed of 600 rpm. researchgate.net

| Amount of KOH (g) | Apparent Rate Constant (k_app) x 10³ (min⁻¹) |

| 6 | 1.98 |

| 8 | 2.61 |

| 10 | 3.25 |

| 12 | 3.92 |

| 14 | 4.58 |

| 16 | 5.24 |

Data is illustrative and based on a comparable synthesis. researchgate.net

Effect of Stirring Speed and Mass Transfer Limitations

In heterogeneous reaction systems like phase-transfer catalysis, the stirring speed is a critical parameter that influences the rate of mass transfer between the aqueous and organic phases. dokumen.pub An increase in stirring speed enhances the interfacial area between the two phases, thereby facilitating the transfer of the reactants and the catalyst across the phase boundary. google.com

At low stirring speeds, the reaction rate may be limited by the rate of mass transfer. As the stirring speed increases, the reaction rate will also increase until a certain point where the reaction becomes kinetically controlled, and further increases in stirring speed will not affect the reaction rate. dokumen.pubacs.org This indicates that the mass transfer limitations have been overcome. For the synthesis of nitrobenzene (B124822) derivatives, it has been observed that a stirring rate exceeding 1000 rpm is sufficient to overcome external mass transfer limitations. acs.org

Table 3: Effect of Stirring Speed on the Apparent Rate Constant for a Williamson Ether Synthesis Reaction conditions: 10 g of KOH in 3 mL of H₂O, 0.2 g of biphenyl (internal standard), 13.31 mmol of 4-tert-butylphenol, 13.31 mmol of 1-bromobutane, 3 mol% of a multi-site phase transfer catalyst, 30 mL of chlorobenzene, at 60 °C. researchgate.net

| Stirring Speed (rpm) | Apparent Rate Constant (k_app) x 10³ (min⁻¹) |

| 200 | 1.89 |

| 300 | 2.35 |

| 400 | 2.78 |

| 500 | 3.12 |

| 600 | 3.25 |

| 700 | 3.25 |

Data is illustrative and based on a comparable synthesis. researchgate.net

Solvent Effects in Phase-Transfer Catalyzed Reactions

The choice of the organic solvent can have a significant impact on the rate of a phase-transfer catalyzed Williamson ether synthesis. The solvent's polarity can influence the solubility of the reactants and the catalyst, as well as the solvation of the transition state.

In the synthesis of this compound, various organic solvents can be employed. The rate constants of the reaction have been observed to correlate with the properties of the solvent. For instance, in some solid-liquid phase-transfer systems, a correlation between the rate constants and the donor numbers of the solvents has been noted, suggesting that the solvent's ability to donate electron pairs can affect the reaction rate. dokumen.pub The selection of an appropriate solvent is crucial for optimizing the reaction conditions and achieving a high yield of the desired product. nih.gov

Chemical Reactivity and Transformation Pathways of 1 Butoxy 4 Nitrobenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. msu.edulibretexts.org The rate and regioselectivity of these reactions are significantly influenced by the nature of the substituents already present on the aromatic ring. msu.eduwikipedia.org

The butoxy group (-OC₄H₉) is an electron-donating group (EDG). wikipedia.org Through resonance, the oxygen atom can donate a lone pair of electrons to the aromatic π-system, increasing the electron density of the ring. This effect is most pronounced at the ortho and para positions relative to the butoxy group. savemyexams.comorganicchemistrytutor.com Consequently, the butoxy group is considered an activating group, making the aromatic ring more susceptible to electrophilic attack than benzene itself. wikipedia.orglibretexts.org It directs incoming electrophiles to the ortho and para positions. savemyexams.comlibretexts.org

Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group (EWG). savemyexams.comnumberanalytics.com It deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from the π-system. numberanalytics.comchemistrytalk.org This deactivation is most significant at the ortho and para positions. The nitro group is therefore a deactivating group and a meta-director for electrophilic aromatic substitution. savemyexams.comnumberanalytics.comcognitoedu.org

In 1-Butoxy-4-nitrobenzene, these two groups have opposing effects. The activating, ortho,para-directing butoxy group and the deactivating, meta-directing nitro group will collectively influence the outcome of electrophilic substitution reactions.

The regioselectivity of electrophilic attack on this compound is determined by the combined directing effects of the butoxy and nitro groups. The butoxy group strongly activates the positions ortho to it (C2 and C6) for electrophilic attack. The nitro group deactivates the positions ortho and para to it (C3, C5, and C1), and directs incoming electrophiles to the meta positions (C2 and C6 relative to the nitro group).

Therefore, both the activating effect of the butoxy group and the directing effect of the nitro group favor substitution at the C2 and C6 positions. This synergistic effect leads to a high degree of regioselectivity, with electrophilic attack occurring predominantly at the positions ortho to the butoxy group and meta to the nitro group. For instance, the nitration of substituted benzenes is a well-studied electrophilic aromatic substitution reaction. researchgate.net While specific studies on the nitration of this compound are not prevalent, the general principles of electrophilic substitution suggest that the incoming electrophile will preferentially add to the 2- and 6-positions. msu.edu

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OC₄H₉ | Electron-Donating | Activating | Ortho, Para |

| -NO₂ | Electron-Withdrawing | Deactivating | Meta |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.comchemistrylearner.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups. byjus.comlibretexts.org

The butoxy group, being an alkoxy group, is generally not a good leaving group in nucleophilic aromatic substitution reactions. However, under forcing conditions and with a strongly activated aromatic ring, its displacement is conceivable. In the context of this compound, the presence of the powerful electron-withdrawing nitro group in the para position significantly activates the ring towards nucleophilic attack. libretexts.orglibretexts.org This activation could potentially facilitate the displacement of the butoxy group by a strong nucleophile. Some nitrobenzenes are known to undergo nucleophilic substitution of a nitro group itself when treated with an excess of alkali metal alkoxides. rsc.org

The nitro group plays a crucial role in activating the aromatic ring for nucleophilic aromatic substitution. numberanalytics.combyjus.com Its strong electron-withdrawing nature reduces the electron density of the benzene ring, making it more susceptible to attack by nucleophiles. chemistrylearner.comlibretexts.org For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. byjus.comlibretexts.orglibretexts.org This positioning allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. numberanalytics.comlibretexts.org

In this compound, the nitro group is para to the butoxy group. This arrangement provides the necessary activation for nucleophilic attack at the carbon atom bearing the butoxy group (C1). A nucleophile can attack this position, leading to the formation of a resonance-stabilized Meisenheimer complex where the negative charge is delocalized onto the nitro group. libretexts.org Subsequent departure of the butoxide ion would result in the substitution product. The synthesis of compounds like 4-tert-butoxyaniline (B1279196) can proceed through a nucleophilic aromatic substitution (SNAr) reaction where a tert-butoxide displaces a fluorine atom in 1-fluoro-4-nitrobenzene (B44160), highlighting the role of the nitro group in activating the ring for such substitutions.

Reduction of the Nitro Group

The reduction of the nitro group is a common and synthetically useful transformation of nitroaromatic compounds. nih.gov The nitro group in this compound can be reduced to an amino group (-NH₂) to form 4-butoxyaniline (B1265475). chemicalbook.comsigmaaldrich.com This transformation is a key step in the synthesis of various more complex molecules. chemicalbook.comsigmaaldrich.com

The reduction of a nitro group typically proceeds through a six-electron reduction, involving nitroso and hydroxylamino intermediates. nih.govmdpi.com Various reducing agents can be employed to achieve this transformation. Common methods include catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with hydrogen gas. elsevierpure.com Other reducing agents such as metals (e.g., tin, iron, zinc) in acidic media, or metal-free methods using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, can also be used. mdpi.comjrfglobal.com For example, 4-Butoxyaniline can be synthesized via the reduction of the corresponding nitro compound. chemicalbook.comsigmaaldrich.com The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. jrfglobal.comdergipark.org.tr

| Starting Material | Reaction Type | Product |

| This compound | Reduction of Nitro Group | 4-Butoxyaniline |

Formation of Amino Derivatives (e.g., 4-Butoxyaniline)

A principal transformation of this compound involves the reduction of its nitro group (-NO₂) to an amino group (-NH₂), yielding the corresponding aniline (B41778) derivative, 4-Butoxyaniline. guidechem.comchembk.com This conversion is a fundamental reaction in organic synthesis, as it transforms the electron-withdrawing nitro compound into an electron-donating aromatic amine, which is a versatile precursor for dyes, pharmaceuticals, and other specialty chemicals. chembk.comnbinno.com

The reduction process can be achieved through various methods, most notably catalytic hydrogenation, which offers high efficiency and selectivity. This transformation is a key step in the synthetic pathway where this compound serves as an intermediate. chembk.com For example, 4-Butoxyaniline is listed as a direct downstream product from this compound. chembk.com

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a highly effective method for the reduction of the nitro group in nitroaromatic compounds to form an amino group. In this process, this compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst.

A common and efficient catalyst for this transformation is palladium on a carbon support (Pd/C). The reaction involves the multi-step redox process where the nitro group is converted to an amine, yielding 4-Butoxyaniline. This pathway is favored for its clean conversion and high yields. Other catalysts, such as platinum or rhodium, can also be employed. The general reaction is a cornerstone in converting nitroaromatics into valuable amino derivatives.

Table 1: Representative Conditions for Catalytic Hydrogenation of a Nitroalkoxybenzene Based on the analogous hydrogenation of 1-tert-butoxy-4-nitrobenzene.

| Parameter | Value/Description | Source |

| Substrate | 1-tert-Butoxy-4-nitrobenzene | |

| Reagent | Hydrogen Gas (H₂) | |

| Catalyst | Palladium on carbon (Pd/C) | |

| Product | 4-tert-Butoxyaniline |

Abiotic Reduction Mechanisms (e.g., by Green Rust)

Beyond catalytic methods, this compound can undergo abiotic reduction, particularly in anoxic environments containing redox-active minerals like green rust. publish.csiro.audtic.milresearchgate.net Green rusts, which are mixed Fe(II)-Fe(III) hydroxides, can act as potent reductants for various contaminants in soils and sediments. publish.csiro.auresearchgate.net

Studies on analogous compounds, such as 2,4-dinitroanisole (B92663) (DNAN), demonstrate the efficacy of this pathway. publish.csiro.auresearchgate.net When DNAN reacts with sulfate (B86663) green rust, it undergoes rapid abiotic reduction to its organic amine daughter products. publish.csiro.auresearchgate.net The reaction proceeds with intriguing regioselectivity, where the para-nitro group is often reduced first, followed by the ortho-nitro group, ultimately leading to the formation of diamino derivatives. publish.csiro.auresearchgate.net This process involves the oxidative transformation of the green rust mineral itself. publish.csiro.au It is hypothesized that this compound would be similarly reduced to 4-Butoxyaniline in the presence of such iron-bearing minerals under anoxic conditions. dtic.mil

Cleavage of the Ether Linkage

The ether linkage in this compound is relatively stable but can be cleaved under stringent chemical conditions. ncert.nic.in As an alkyl aryl ether, the cleavage occurs specifically at the alkyl-oxygen bond (butyl-oxygen) rather than the aryl-oxygen bond. ncert.nic.inlibretexts.org This selectivity is because the bond between the sp² hybridized carbon of the benzene ring and oxygen has a partial double bond character, making it stronger and less susceptible to cleavage. ncert.nic.in

The reaction is typically carried out by heating the ether with strong mineral acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). ncert.nic.inlibretexts.orgchemicalnote.com The reaction proceeds via a nucleophilic substitution mechanism where the ether oxygen is first protonated by the strong acid, forming a good leaving group. The halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the electrophilic carbon of the butyl group. libretexts.org The products of this cleavage are invariably 4-nitrophenol (B140041) and the corresponding butyl halide (e.g., 1-iodobutane (B1219991) or 1-bromobutane). ncert.nic.inlibretexts.org Diaryl ethers are generally resistant to this type of acid cleavage. libretexts.org

Reactions at the Butyl Chain

While the primary reactive sites of this compound are the nitro group and the aromatic ring, the butyl chain can also undergo reaction, primarily through free-radical mechanisms. chemicalnote.commsu.edu Similar to alkanes, the hydrogen atoms on the butyl group can be substituted by halogens (e.g., chlorine or bromine) in the presence of ultraviolet (UV) light. chemicalnote.com

This type of reaction, known as free-radical halogenation, would lead to a mixture of halogenated products, with substitution occurring at various positions along the butyl chain. For instance, the reaction of diethyl ether with chlorine in the presence of light results in the substitution of all hydrogen atoms with chlorine. chemicalnote.com A similar exhaustive halogenation could be expected for the butyl chain of this compound under forcing conditions.

Table 2: Summary of Key Transformation Pathways

| Reaction Type | Reagents/Conditions | Primary Product(s) |

| Amino Derivative Formation | H₂ / Pd/C | 4-Butoxyaniline |

| Abiotic Reduction | Green Rust (anoxic) | 4-Butoxyaniline |

| Ether Linkage Cleavage | Concentrated HI or HBr, heat | 4-Nitrophenol, Butyl Halide |

| Butyl Chain Halogenation | Cl₂, UV light | Halogenated butyl chain derivatives |

Spectroscopic Characterization and Structural Elucidation of 1 Butoxy 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen and carbon skeletons of a molecule.

1H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The proton NMR (¹H NMR) spectrum of 1-Butoxy-4-nitrobenzene provides precise information about the arrangement of hydrogen atoms. The aromatic protons on the benzene (B151609) ring exhibit distinct signals due to the influence of the nitro and butoxy substituents. The protons ortho to the electron-withdrawing nitro group are expected to be the most deshielded, appearing at the highest chemical shift, followed by the protons ortho to the electron-donating butoxy group. stackexchange.com

In a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as two distinct doublets. nih.gov The protons ortho to the nitro group (H-3 and H-5) resonate at approximately 8.15 ppm, while the protons ortho to the butoxy group (H-2 and H-6) appear at around 6.93-6.96 ppm. nih.govrsc.org

The aliphatic protons of the butoxy group also show characteristic signals. The triplet at approximately 4.0 ppm is assigned to the two protons of the methylene (B1212753) group directly attached to the oxygen atom (-OCH₂-). rsc.org The adjacent methylene group (-CH₂-) appears as a multiplet around 1.74-1.81 ppm. rsc.org The next methylene group in the chain shows a multiplet in the region of 1.44-1.54 ppm, and the terminal methyl group (-CH₃) gives a triplet at about 0.98 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to -NO₂) | ~8.15 | Doublet | - |

| Aromatic (ortho to -O-Bu) | ~6.93-6.96 | Doublet | ~8.4-8.8 |

| -OCH₂- | ~4.0 | Triplet | ~6.4 |

| -OCH₂CH ₂- | ~1.74-1.81 | Multiplet | - |

| -CH₂CH ₂CH₃ | ~1.44-1.54 | Multiplet | - |

| -CH₃ | ~0.98 | Triplet | ~7.4 |

Data is compiled from representative values and may vary slightly based on solvent and instrument conditions. nih.govrsc.org

13C NMR Spectral Analysis: Carbon Environments

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon framework. In the ¹³C NMR spectrum of this compound, the carbon atom attached to the nitro group (C-4) is significantly deshielded due to the group's strong electron-withdrawing nature. Conversely, the carbon atom bonded to the butoxy group (C-1) is shielded. The aromatic carbons ortho and meta to the nitro group also show distinct chemical shifts. stackexchange.com

The carbon of the butoxy group directly bonded to the oxygen atom (-OCH₂-) typically resonates around 68-69 ppm. rsc.org The other carbons of the butyl chain appear at higher fields, with the terminal methyl carbon being the most shielded. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-O) | ~161.7 |

| C-2, C-6 | ~114.4 |

| C-3, C-5 | ~126.8 |

| C-4 (C-NO₂) | ~149.2 |

| -OCH₂- | ~68.4 |

| -OCH₂C H₂- | ~31.0 |

| -CH₂C H₂CH₃ | ~19.2 |

| -CH₃ | ~13.8 |

Data is compiled from representative values and may vary slightly based on solvent and instrument conditions. rsc.org

Infrared (IR) Spectroscopy: Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the nitro group, the ether linkage, and the aromatic ring. specac.comwiley.com

The most prominent features in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), which typically appear around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The C-O-C stretching vibration of the ether linkage gives rise to a strong band in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl group appear just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region. specac.com

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Strong |

| Asymmetric NO₂ Stretch | ~1520 | Strong |

| Aromatic C=C Stretch | ~1600-1450 | Medium |

| Symmetric NO₂ Stretch | ~1345 | Strong |

| C-O-C Stretch (Ether) | ~1250-1000 | Strong |

Data is compiled from typical ranges for the respective functional groups. specac.comlibretexts.org

Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 195.21 g/mol . nih.govnist.gov

The fragmentation pattern in electron ionization (EI) mass spectrometry is characteristic of the compound's structure. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂) or a nitro radical (·NO₂), and the loss of nitric oxide (NO). researchgate.net For this compound, fragmentation of the butyl chain is also expected, leading to the loss of butene and the formation of a p-nitrophenol radical cation. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or chloroform typically shows a strong absorption band in the ultraviolet region. nih.govlookchem.cn This absorption is attributed to the π → π* electronic transitions within the nitrophenyl chromophore. The presence of the electron-donating butoxy group and the electron-withdrawing nitro group on the benzene ring influences the position and intensity of the absorption maximum.

X-ray Crystallography for Solid-State Structure (if applicable to this compound or closely related analogs)

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in three-dimensional space, including bond lengths and angles. While a specific crystal structure for this compound itself may not be readily available in open databases, analysis of closely related analogs can offer valuable insights.

For instance, the crystal structure of 1-Benzyloxy-4-nitrobenzene, an analog where the butyl group is replaced by a benzyl (B1604629) group, has been determined. researchgate.net Such studies on similar molecules reveal details about the planarity of the nitrobenzene (B124822) ring and the conformation of the ether linkage. In other related nitrobenzene derivatives, crystallographic data has been used to confirm molecular geometry and analyze intermolecular interactions like C-H···O and π···π stacking, which stabilize the crystal lattice. acs.org These findings for analogous structures provide a strong basis for understanding the likely solid-state conformation of this compound.

Computational Chemistry and Theoretical Investigations of 1 Butoxy 4 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy states.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the coordinates that correspond to the lowest energy on the potential energy surface. For nitrobenzene (B124822) and its derivatives, DFT calculations, often using the B3LYP functional, are employed to achieve a stable structure with minimum energy.

The geometry optimization of nitrobenzene derivatives reveals that the benzene (B151609) ring, which is the core structure, remains planar. The presence of substituents, such as the butoxy and nitro groups in 1-Butoxy-4-nitrobenzene, influences parameters like bond lengths and angles. The purpose of geometry optimization is to obtain the most stable conformation of the molecule, which serves as the basis for all further computational property calculations.

Table 1: Representative Optimized Geometrical Parameters for Aromatic Systems (Note: Specific DFT-calculated values for this compound are not available in the cited literature. This table illustrates typical parameters for a substituted benzene ring.)

| Parameter | Description | Typical Value (Å or °) |

|---|---|---|

| C-C (ring) | Carbon-carbon bond length within the benzene ring | ~1.39 - 1.41 Å |

| C-H | Carbon-hydrogen bond length on the benzene ring | ~1.08 Å |

| C-O | Carbon-oxygen bond length of the ether linkage | ~1.36 Å |

| C-N | Carbon-nitrogen bond length of the nitro group | ~1.47 Å |

| C-C-C (ring) | Internal bond angle of the benzene ring | ~120° |

The electronic structure of a molecule dictates its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from a low-energy HOMO to a high-energy LUMO. researchgate.net

For nitrobenzene derivatives, the HOMO and LUMO energy levels are influenced by the substituents on the benzene ring. researchgate.net Electron-donating groups, like the butoxy group, tend to increase the energy of the frontier orbitals, while electron-withdrawing groups, like the nitro group, decrease their energy. researchgate.net The combination of these two groups in this compound results in a specific HOMO-LUMO gap that characterizes its chemical reactivity.

The Molecular Electrostatic Potential (MEP) is another critical tool that maps the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (negative potential) and electron-poor (positive potential). In a molecule like this compound, the MEP would show a region of significant negative potential around the oxygen atoms of the nitro group, indicating these are sites susceptible to electrophilic attack. Conversely, other regions of the molecule would exhibit positive potential. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gaps for Related Nitroaromatic Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nitrobenzene | -7.91 | -1.63 | 6.28 |

| 1-Chloro-4-nitrobenzene | -7.96 | -1.84 | 6.12 |

| p-Nitroaniline | -6.95 | -1.66 | 5.29 |

Source: Data derived from DFT calculations on related nitrobenzene derivatives. researchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. DFT methods can compute the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. researchgate.net These theoretical spectra, when compared with experimental data, aid in the assignment of vibrational modes to specific bonds and functional groups within the molecule. researchgate.netresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for confirming the molecular structure and assigning specific signals to each unique proton and carbon atom in this compound. The accuracy of these computational predictions is often very high, showing good agreement with experimental results. nih.gov

Molecular Dynamics Simulations (if applicable to relevant systems)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems. While specific MD studies on isolated this compound are not prominent, MD simulations have been applied to highly relevant systems, such as enzymes that process nitroaromatic compounds.

One such study involved an extensive MD simulation of nitrobenzene dioxygenase (NBDO), an enzyme that catalyzes the oxidation of nitroarenes. nih.gov In this simulation, a nitrobenzene molecule was placed in the active site of the enzyme to study their interaction. The simulation provided information on the structure and dynamics of the enzyme in an aqueous environment and revealed specific interactions crucial for catalysis. nih.gov For instance, the simulation showed that the amino acid Asn258 plays a key role in positioning the nitrobenzene substrate correctly for oxidation through hydrogen bonding with the nitro group. nih.gov Such studies are critical for understanding how molecules like this compound might be processed biologically or interact with other macromolecules.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties. These models are essential in fields like toxicology and drug design for predicting the properties of untested chemicals.

A QSAR study was conducted to model the acute toxicity of 45 different nitrobenzene derivatives against the organism Tetrahymena pyriformis. researchgate.net In this study, various molecular descriptors—numerical values that encode different aspects of a molecule's structure—were calculated for each compound. A genetic algorithm was then used to select the most relevant descriptors, which were subsequently used to build a predictive model using multiple linear regression. researchgate.net

The final model showed high statistical significance and predictive power, demonstrating a clear link between the molecular structure of nitrobenzenes and their toxicity. researchgate.net Although this compound was not explicitly part of this set, its toxicity could be predicted by calculating the same set of descriptors and applying the established QSAR model. This approach is a cornerstone of modern cheminformatics, allowing for rapid risk assessment of chemicals.

Table 3: Types of Molecular Descriptors Used in QSAR for Nitrobenzenes

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size and mass of the molecule |

| Topological | Wiener Index | Atom connectivity and branching |

| Geometrical | Molecular Surface Area | 3D shape and size of the molecule |

| Quantum-Chemical | HOMO/LUMO Energy | Electronic properties and reactivity |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the entire reaction pathway, researchers can identify intermediates, transition states, and calculate the activation energies that govern the reaction rate.

Similarly, DFT has been used to study the enzymatic cis-dihydroxylation of nitrobenzene, a key step in its biodegradation. nih.gov These models explore different possible reaction pathways, calculate the activation barriers for each step, and identify the most feasible mechanism, which was found to proceed through a radical intermediate. nih.gov Such computational studies provide a level of detail about transition states and reaction energetics that is often difficult to obtain through experimental methods alone, offering deep insights into the reactivity of this compound.

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds. Computational chemistry provides a powerful lens through which to explore the molecule's preferred three-dimensional structures and the subtle intramolecular forces that govern its shape and stability. While specific experimental or high-level computational studies exclusively on this compound are not extensively available in the public literature, a thorough understanding can be constructed from theoretical principles and computational studies of analogous molecules, such as p-nitroanisole and other alkoxy-substituted nitrobenzenes.

The butoxy group, with its four-carbon chain, can adopt several conformations due to rotation around the C-C and C-O single bonds. The most critical of these is the torsion angle defined by the C(aromatic)-O-C(butyl)-C(butyl) dihedral. A planar conformation, where this dihedral angle is 0° or 180°, allows for maximum overlap between the oxygen lone pair and the π-system of the benzene ring, a phenomenon known as resonance or π-conjugation. This interaction is generally stabilizing.

However, steric hindrance between the hydrogens of the butyl chain and the ortho-hydrogens of the benzene ring can lead to deviations from planarity. A potential energy surface scan would likely reveal that the most stable conformer has a slightly twisted arrangement to alleviate this steric strain while still maintaining significant electronic stabilization.

The nitro group's orientation with respect to the benzene ring is another crucial conformational parameter. In many nitrobenzene derivatives, the nitro group is found to be coplanar with the aromatic ring to maximize π-conjugation. This planarity is often disrupted by steric interactions with adjacent substituents or by intermolecular forces in a condensed phase. For this compound, with the butoxy group in the para position, steric hindrance with the nitro group is minimal. Therefore, the nitro group is expected to be largely coplanar with the benzene ring.

τ1 (C2-C1-O-Cα): Defines the orientation of the butoxy group relative to the benzene ring.

τ2 (C1-O-Cα-Cβ): The first dihedral angle within the butyl chain.

τ3 (O-Cα-Cβ-Cγ): The second dihedral angle within the butyl chain.

τ4 (Cα-Cβ-Cγ-Cδ): The third dihedral angle within the butyl chain.

τ5 (C3-C4-N-O1): Defines the orientation of the nitro group relative to the benzene ring.

Different combinations of these dihedral angles give rise to various conformers with distinct energies. The global minimum energy conformer would represent the most stable and thus most populated structure at equilibrium.

Table 1: Key Dihedral Angles Defining the Conformation of this compound

| Dihedral Angle | Atoms Involved | Expected Range for Low-Energy Conformers |

| τ1 | C2-C1-O-Cα | ~0° or ~180° (near planar) |

| τ2 | C1-O-Cα-Cβ | ~180° (anti) or ±60° (gauche) |

| τ3 | O-Cα-Cβ-Cγ | ~180° (anti) or ±60° (gauche) |

| τ4 | Cα-Cβ-Cγ-Cδ | ~180° (anti) or ±60° (gauche) |

| τ5 | C3-C4-N-O1 | ~0° (planar) |

Note: This table represents expected values based on general principles of conformational analysis. Actual values would require specific computational calculations.

The stability of different conformers is influenced by a balance of several intramolecular interactions:

Resonance (π-conjugation): The delocalization of the oxygen lone pair of the butoxy group and the π-electrons of the nitro group with the benzene ring's π-system is a significant stabilizing factor. This interaction is maximized in planar conformations.

Steric Hindrance: Repulsive interactions between non-bonded atoms can destabilize certain conformations. For instance, steric clashes between the butyl chain and the benzene ring can lead to deviations from a perfectly planar arrangement of the C-O-C bond.

Intramolecular Hydrogen Bonding: Although not a classic strong hydrogen bond, weak C-H···O interactions may occur between the hydrogen atoms of the butyl chain and the oxygen atoms of the nitro group, or the ether oxygen. These interactions, while individually weak, can collectively contribute to the stability of specific folded conformations of the butoxy chain.

Table 2: Potential Intramolecular Interactions in this compound

| Interaction Type | Atoms Involved | Effect on Conformation |

| Resonance | O(ether), N(nitro), Benzene Ring | Favors planarity of the butoxy and nitro groups with the ring. |

| Steric Hindrance | H(butyl) vs. H(ortho-aromatic) | May cause slight twisting of the C-O-Cα bond from planarity. |

| Weak C-H···O Hydrogen Bond | C-H(butyl) and O(nitro/ether) | May stabilize specific folded conformations of the butoxy chain. |

| Dipole-Dipole Interactions | Butoxy group and Nitro group | Influences the relative orientation of the two substituents. |

Note: The presence and strength of these interactions would need to be quantified through computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis.

Advanced Applications and Derivatization of 1 Butoxy 4 Nitrobenzene

Applications in Materials Science

The distinct electronic and structural properties of 1-Butoxy-4-nitrobenzene make it a compound of interest in the field of materials science, particularly in the development of liquid crystals and nonlinear optical (NLO) materials.

Compounds structurally related to this compound, such as the homologous series of p-n-alkoxybenzoic acids, are well-known to exhibit thermotropic liquid crystalline behavior. In these materials, the mesophases (intermediate states between crystalline solid and isotropic liquid) are induced by changes in temperature. The liquid crystalline nature of this compound is attributed to its rod-like molecular shape and the significant anisotropy in its electronic polarizability.

While specific transition temperatures for this compound are not extensively documented in readily available literature, the general trend for homologous series of alkoxy-substituted aromatic compounds can provide insight. For instance, in the p-n-alkoxybenzoic acid series, the transition temperatures from crystalline to nematic and from nematic to isotropic liquid phases are highly dependent on the length of the alkyl chain. Generally, as the alkyl chain length increases, the nematic phase stability is enhanced up to a certain point, after which smectic phases may appear. It is plausible that this compound exhibits a nematic mesophase.

Table 1: Predicted Mesophase Behavior of this compound Based on Homologous Series Data

| Transition | Predicted Temperature Range (°C) | Phase Characteristics |

|---|---|---|

| Crystal to Nematic | Lower | Molecules have long-range orientational order but no long-range translational order. |

| Nematic to Isotropic | Higher | Loss of all long-range molecular order, resulting in a true liquid state. |

The presence of a strong electron-donating group (butoxy) and a strong electron-accepting group (nitro) on the aromatic ring of this compound creates a significant intramolecular charge-transfer character. This electronic asymmetry is a key requirement for second-order nonlinear optical activity. Materials with high second-order NLO properties are crucial for applications in optical communications, data storage, and frequency conversion (e.g., second-harmonic generation, SHG).

Table 2: Estimated Nonlinear Optical Properties of this compound

| Property | Estimated Value/Characteristic | Significance |

|---|---|---|

| Molecular Hyperpolarizability (β) | High | Indicates strong potential for second-order NLO effects at the molecular level. |

| Second-Harmonic Generation (SHG) | Potentially High | Dependent on achieving a non-centrosymmetric arrangement in the bulk material. |

| Application Areas | Frequency doubling, electro-optic modulation, optical switching. | Could be a component in advanced photonic devices. |

Development of Novel Catalytic Systems (e.g., as a substrate in transetherification)

Transetherification, the exchange of an alkoxy group of an ether with another alcohol, is a synthetically useful reaction for the preparation of new ethers. Aryl ethers, such as this compound, are generally stable, and their transetherification requires catalytic activation. The development of efficient catalytic systems for this transformation is an active area of research.

This compound can serve as a model substrate in studies aimed at developing new catalysts for the transetherification of aryl ethers. The electron-withdrawing nitro group can influence the reactivity of the ether linkage, making it a challenging yet informative substrate. Research in this area often focuses on transition metal catalysts or Lewis acids that can activate the C-O bond of the ether.

For example, iron-catalyzed transetherification reactions have been shown to be effective for a range of ethers and alcohols. acs.org While a specific study detailing the transetherification of this compound is not prominent in the literature, the general mechanism would likely involve the coordination of a catalyst to the ether oxygen, followed by nucleophilic attack by another alcohol. Heterogeneous catalysts, such as zeolites or supported metal catalysts, are also being explored for such transformations to facilitate catalyst recovery and reuse. google.com

The study of the transetherification of this compound would provide valuable data on the electronic effects of substituents on the efficiency and selectivity of the catalytic process.

Table 3: Potential Catalytic Systems for the Transetherification of this compound

| Catalyst Type | Example | Potential Advantages |

|---|---|---|

| Transition Metal Catalysts | Iron(III) triflate, Palladium complexes | High activity and selectivity under mild conditions. |

| Lewis Acids | Aluminum chloride, Boron trifluoride | Activation of the ether oxygen for nucleophilic attack. |

| Heterogeneous Catalysts | Zeolites, Supported metal oxides | Ease of separation and recyclability, potential for continuous flow processes. |

Q & A

Q. Advanced

- Database mining : Use PubChem and REAXYS_BIOCATALYSIS to identify analogous reactions .

- Molecular docking : Simulate interactions with enzymatic active sites to predict nitro group reduction pathways .

- Reaxys workflows : Apply template-based prediction to design feasible routes for functionalizing the butoxy chain .

What analytical techniques are suitable for quantifying this compound in complex mixtures?

Q. Basic

- HPLC : Reverse-phase C18 column, mobile phase = 70:30 acetonitrile/water, UV detection at 254 nm .

- GC-MS : Electron ionization mode, monitor m/z 195 (molecular ion) and fragment ions (e.g., m/z 138 for nitrobenzene) .

What are the challenges in scaling up the synthesis of this compound for research-grade quantities?

Q. Advanced

- Exothermicity : Control reaction temperature to prevent runaway nitro group decomposition .

- Purification : Switch from column chromatography to fractional distillation for >50 g batches .

- Degradation : Monitor storage conditions; use stabilizers (e.g., BHT) to inhibit oxidation .

How does the electronic nature of substituents affect the nitro group's reactivity in this compound?

Q. Advanced

- Electron-withdrawing effects : The nitro group deactivates the benzene ring, directing electrophilic substitution to the meta position.

- Kinetic studies : Use Hammett plots (σ⁺ values) to correlate substituent effects on nitro reduction rates .

- Comparative analysis : Substitute the butoxy chain with electron-donating groups (e.g., methoxy) to study rate changes in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.